An In-depth Technical Guide to 4-(2-Bromoethyl)-2-chloro-1-fluorobenzene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(2-Bromoethyl)-2-chloro-1-fluorobenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Bromoethyl)-2-chloro-1-fluorobenzene is a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring bromoethyl, chloro, and fluoro substituents on a benzene ring, offers multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, inferred synthetic pathways, and potential applications, with a particular focus on its relevance in drug discovery and development. Due to the limited availability of specific experimental data for 4-(2-Bromoethyl)-2-chloro-1-fluorobenzene, this guide will also draw upon the well-characterized properties of its structural isomers to provide a thorough and insightful analysis.
Molecular Structure and Properties
The molecular structure of 4-(2-Bromoethyl)-2-chloro-1-fluorobenzene is characterized by a benzene ring substituted with a fluorine atom at position 1, a chlorine atom at position 2, and a 2-bromoethyl group at position 4.
Table 1: Physical and Chemical Properties of 4-(2-Bromoethyl)-2-chloro-1-fluorobenzene
| Property | Value | Source |
| CAS Number | 1260809-91-3 | [1][2] |
| Molecular Formula | C₈H₇BrClF | [1][2] |
| Molecular Weight | 237.50 g/mol | [3] |
| Boiling Point | Not available | [1] |
| SMILES | FC1=CC=C(CCBr)C=C1Cl | [1] |
Spectroscopic Characterization (Inferred)
While specific spectroscopic data for 4-(2-Bromoethyl)-2-chloro-1-fluorobenzene is not widely published, we can predict the key features of its NMR spectra based on its structure and data from related compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The bromoethyl group will exhibit two triplet signals, one for the methylene group attached to the ring and another for the methylene group attached to the bromine atom.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the halogen substituents.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns due to the presence of bromine and chlorine atoms.
Chemical Reactivity and Synthesis
The reactivity of 4-(2-Bromoethyl)-2-chloro-1-fluorobenzene is dictated by its functional groups. The bromoethyl group is susceptible to nucleophilic substitution reactions, while the aromatic ring can undergo electrophilic aromatic substitution, although the presence of deactivating halogen substituents will influence the reaction conditions required.
Proposed Synthetic Pathway
A plausible synthetic route to 4-(2-Bromoethyl)-2-chloro-1-fluorobenzene could involve the Friedel-Crafts acylation of 3-chloro-4-fluorobromobenzene, followed by reduction and subsequent bromination of the resulting alcohol.
Caption: Proposed synthetic pathway for 4-(1-Bromoethyl)-2-chloro-1-fluorobenzene.
It is important to note that this is a theoretical pathway and would require experimental validation.
Applications in Drug Discovery
Halogenated aromatic compounds are crucial scaffolds in the design of pharmaceutical agents. The distinct electronic properties and lipophilicity imparted by halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. 4-(2-Bromoethyl)-2-chloro-1-fluorobenzene, with its multiple functional handles, can serve as a key intermediate in the synthesis of a wide range of biologically active compounds. The bromoethyl group, in particular, allows for the introduction of various side chains through nucleophilic substitution, enabling the exploration of structure-activity relationships.
Safety and Handling
4-(2-Bromoethyl)-2-chloro-1-fluorobenzene is classified as a hazardous substance.[1]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
Wear protective gloves, clothing, and eye/face protection.[4]
-
Use only in a well-ventilated area.[4]
-
Wash hands thoroughly after handling.[4]
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[4]
-
If swallowed, call a poison center or doctor if you feel unwell.[4]
Conclusion
4-(2-Bromoethyl)-2-chloro-1-fluorobenzene is a chemical intermediate with considerable potential for applications in organic synthesis and medicinal chemistry. While detailed experimental data for this specific compound is currently limited, its structural features suggest it is a valuable tool for the synthesis of novel compounds. Further research into its properties and reactivity is warranted to fully explore its utility in the development of new pharmaceuticals and other advanced materials.
References
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. 1260809-91-3|4-(2-Bromoethyl)-2-chloro-1-fluorobenzene|4-(2-Bromoethyl)-2-chloro-1-fluorobenzene|-范德生物科技公司 [bio-fount.com]
- 3. 1260809-91-3 | 4-(2-BROMOETHYL)-2-CHLORO-1-FLUOROBENZENE - Aromsyn Co.,Ltd. [aromsyn.com]
- 4. fishersci.com [fishersci.com]
- 5. rsc.org [rsc.org]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. 4-Bromo-1-chloro-2-fluorobenzene | C6H3BrClF | CID 2724690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. beta.lakeland.edu [beta.lakeland.edu]
- 11. 4-Bromo-2-chloro-1-fluorobenzene(60811-21-4) 1H NMR spectrum [chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. nbinno.com [nbinno.com]
- 15. 4-溴-2-氯-1-氟苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 16. 1260809-91-3|4-(2-Bromoethyl)-2-chloro-1-fluorobenzene|BLD Pharm [bldpharm.com]
- 17. 4-Bromo-2-chloro-1-fluorobenzene | C6H3BrClF | CID 3543065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene - Google Patents [patents.google.com]
- 19. ossila.com [ossila.com]
- 20. jk-sci.com [jk-sci.com]
- 21. 4-Bromo-1-chloro-2-fluorobenzene(60811-18-9) 13C NMR spectrum [chemicalbook.com]




